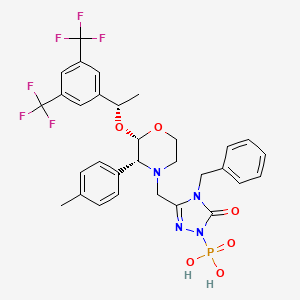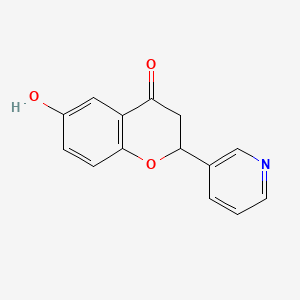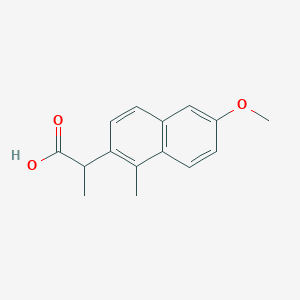
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a propanoic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 2-(6-Hydroxy-1-methylnaphthalen-2-yl)propanoic acid.
Reduction: 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its anti-inflammatory properties and potential use in treating conditions like arthritis.
Biological Research: The compound is used to investigate the mechanisms of inflammation and pain at the molecular level.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Naproxen: Another naphthalene derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: Another NSAID with structural similarities and comparable therapeutic effects.
Uniqueness
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs.
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
2-(6-methoxy-1-methylnaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C15H16O3/c1-9-13(10(2)15(16)17)6-4-11-8-12(18-3)5-7-14(9)11/h4-8,10H,1-3H3,(H,16,17) |
InChIキー |
ULXOHJISFLPYOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C=CC(=C2)OC)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



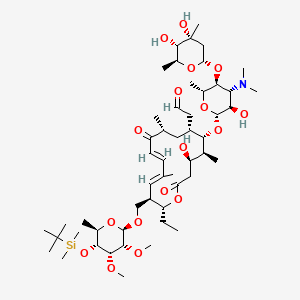
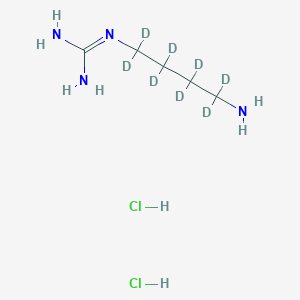


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
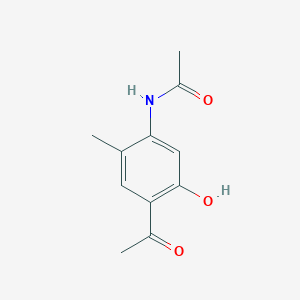

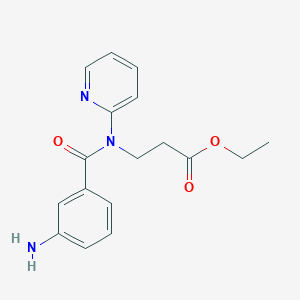
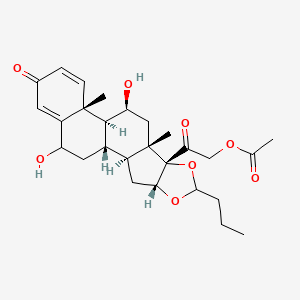
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
